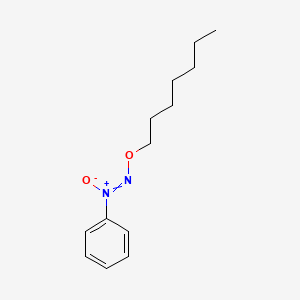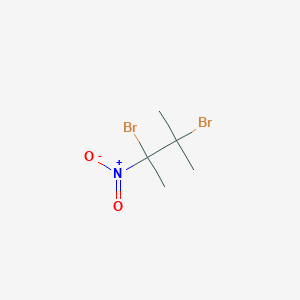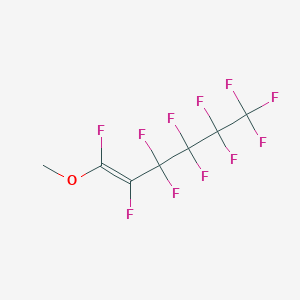
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-methoxyhex-1-ene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly electronegative, making it susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature.
Major Products
Nucleophilic Substitution: Formation of substituted methoxyhexenes.
Oxidation: Formation of methoxyhexanal or methoxyhexanoic acid.
Reduction: Formation of 1-methoxyhexane.
Scientific Research Applications
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene depends on its application. In biological systems, its fluorinated structure may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The compound’s high electronegativity and stability can influence molecular pathways by modifying the electronic environment of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
(1E)-1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-methoxyhex-1-ene: Contains an additional fluorine atom, which may enhance its chemical resistance and stability.
Uniqueness
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is unique due to its combination of a methoxy group and multiple fluorine atoms. This structure imparts a balance of polarity and hydrophobicity, making it versatile for various applications. Its stability and resistance to degradation also make it a valuable compound for long-term applications in harsh environments.
Properties
CAS No. |
62949-64-8 |
|---|---|
Molecular Formula |
C7H3F11O |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-3(9)2(8)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3/b3-2- |
InChI Key |
AXAYXKXNUQHQFZ-IHWYPQMZSA-N |
Isomeric SMILES |
CO/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F |
Canonical SMILES |
COC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
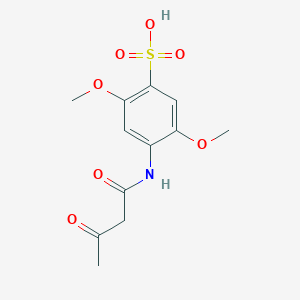
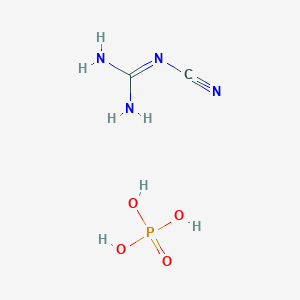

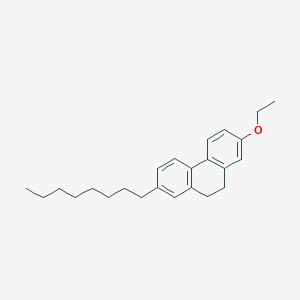
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
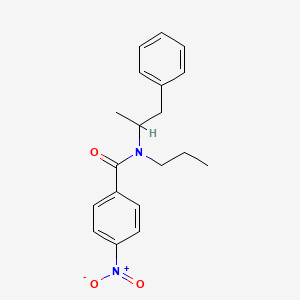
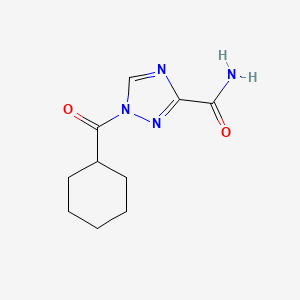


![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
